molecular formula C11H17ClN2O B6144858 N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride CAS No. 170831-48-8

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride

Cat. No. B6144858
CAS RN: 170831-48-8
M. Wt: 228.7
InChI Key:
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Description

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (NAPDMPA-HCl) is a synthetic compound used in several scientific research applications. It is a white crystalline powder, with a molecular weight of 241.73 g/mol, and is soluble in water. NAPDMPA-HCl is a versatile compound that can be used in a variety of laboratory experiments. It has been used in the synthesis of a variety of drugs and has been studied for its biochemical and physiological effects.

Mechanism of Action

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride acts as a chiral auxiliary in organic synthesis. It is used to control the stereoselectivity of a reaction, allowing for the synthesis of compounds with specific stereochemistry. It also acts as a nucleophilic reagent, allowing for the synthesis of compounds with specific functional groups.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-cancer activity. It has also been shown to have antioxidant activity, and to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have antidiabetic and anticoagulant activity.

Advantages and Limitations for Lab Experiments

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, it has several limitations. It is not very soluble in organic solvents, and it can be difficult to control the stereoselectivity of the reaction.

Future Directions

In the future, N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of more potent drugs, such as anti-cancer drugs. Additionally, it could be used in the synthesis of a variety of other compounds, such as vitamins, hormones, and enzymes. It could also be used to further explore its biochemical and physiological effects. Finally, further research could be done to improve the solubility of this compound in organic solvents, as well as to improve the control of the stereoselectivity of the reaction.

Synthesis Methods

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride can be synthesized by reacting 4-aminophenol with 2,2-dimethylpropanamide in an organic solvent. The reaction is catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 70-80 °C for several hours. The reaction yields this compound as a white crystalline solid.

Scientific Research Applications

N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is widely used in scientific research applications. It has been used in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. It has also been used in the synthesis of peptide and protein drugs, as well as in the synthesis of peptide and protein analogs. Additionally, it has been used in the synthesis of a variety of other compounds, such as vitamins, hormones, and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride involves the reaction of 4-aminobenzoyl chloride with 2,2-dimethylpropionyl chloride in the presence of a base to form N-(4-aminophenyl)-2,2-dimethylpropanamide. This amide is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-aminobenzoic acid", "thionyl chloride", "2,2-dimethylpropionic acid", "triethylamine", "hydrochloric acid" ], "Reaction": [ "1. Conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride using thionyl chloride", "2. Reaction of 4-aminobenzoyl chloride with 2,2-dimethylpropionyl chloride in the presence of triethylamine to form N-(4-aminophenyl)-2,2-dimethylpropanamide", "3. Formation of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride by reacting N-(4-aminophenyl)-2,2-dimethylpropanamide with hydrochloric acid" ] }

CAS RN

170831-48-8

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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